molecular formula C17H15NO B14245698 4-Methoxy-2-(4-methylphenyl)quinoline CAS No. 219850-90-5

4-Methoxy-2-(4-methylphenyl)quinoline

Cat. No.: B14245698
CAS No.: 219850-90-5
M. Wt: 249.31 g/mol
InChI Key: FDGDFWQUKJXKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(4-methylphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(4-methylphenyl)quinoline typically involves the condensation of aniline derivatives with ketones or aldehydes, followed by cyclization. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of a base. Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(4-methylphenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

4-Methoxy-2-(4-methylphenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methylphenyl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it can interfere with DNA replication and repair processes, further contributing to its anticancer effects .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    4-Hydroxyquinoline: Exhibits antibacterial and antifungal activities.

    2-Phenylquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: 4-Methoxy-2-(4-methylphenyl)quinoline stands out due to its methoxy and methylphenyl substituents, which enhance its biological activity and selectivity. These structural modifications can improve the compound’s pharmacokinetic properties, making it a promising candidate for drug development .

Properties

CAS No.

219850-90-5

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-methoxy-2-(4-methylphenyl)quinoline

InChI

InChI=1S/C17H15NO/c1-12-7-9-13(10-8-12)16-11-17(19-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3

InChI Key

FDGDFWQUKJXKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.